2-[2-Methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride
Overview
Description
2-[2-Methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with a methoxy and an oxo-piperidinyl ethoxy group, linked to an ethanamine moiety with a morpholinyl substitution. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-oxo-2-(1-piperidinyl)ethanol under acidic conditions to form the benzyl intermediate.
Ethanamine Substitution: The benzyl intermediate is then reacted with 2-(4-morpholinyl)ethanamine in the presence of a suitable catalyst to form the desired product.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free base into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The piperidinyl and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-Methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}cyclooctanaminium
- N’-[(E)-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide
Uniqueness
2-[2-Methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of piperidinyl and morpholinyl groups, along with the methoxy and oxo functionalities, make it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4.2ClH/c1-26-20-15-18(16-22-7-10-23-11-13-27-14-12-23)5-6-19(20)28-17-21(25)24-8-3-2-4-9-24;;/h5-6,15,22H,2-4,7-14,16-17H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLOOALDNQTDTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC(=O)N3CCCCC3.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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